molecular formula C13H17N3O2 B349608 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-propylacetamide CAS No. 1008189-19-2

2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-propylacetamide

Cat. No.: B349608
CAS No.: 1008189-19-2
M. Wt: 247.29g/mol
InChI Key: CJQFCWSPHVXMOR-UHFFFAOYSA-N
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Description

2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-propylacetamide is a synthetic organic compound characterized by its unique quinoxaline core structure. This compound is of interest due to its potential applications in various scientific fields, including medicinal chemistry and materials science. The quinoxaline moiety is known for its biological activity, making derivatives like this compound valuable for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-propylacetamide typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound (such as glyoxal or diketones) under acidic or basic conditions.

    Reduction: The resulting quinoxaline is then reduced to form the tetrahydroquinoxaline derivative. This reduction can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) or chemical reducing agents such as sodium borohydride (NaBH4).

    Acylation: The tetrahydroquinoxaline derivative is then acylated with propylacetyl chloride in the presence of a base like triethylamine (TEA) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

    Reduction: Further reduction can lead to fully saturated quinoxaline derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce tetrahydroquinoxaline derivatives.

Scientific Research Applications

2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-propylacetamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s quinoxaline core is known for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. Researchers are exploring its derivatives for drug development.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or photophysical properties, useful in the development of sensors and optoelectronic devices.

Mechanism of Action

The mechanism of action of 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-phenylacetamide
  • 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-methoxyphenyl)acetamide

Comparison

Compared to similar compounds, 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-propylacetamide is unique due to its specific propylacetamide group, which can influence its solubility, stability, and biological activity. The propyl group may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-propylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-2-7-14-12(17)8-11-13(18)16-10-6-4-3-5-9(10)15-11/h3-6,11,15H,2,7-8H2,1H3,(H,14,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQFCWSPHVXMOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CC1C(=O)NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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